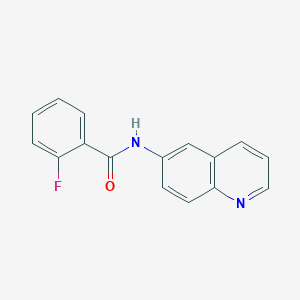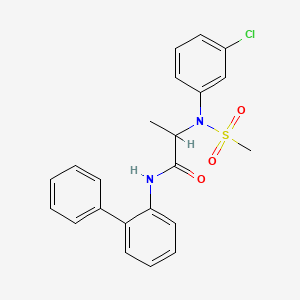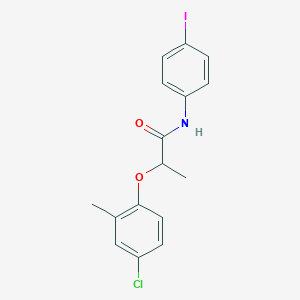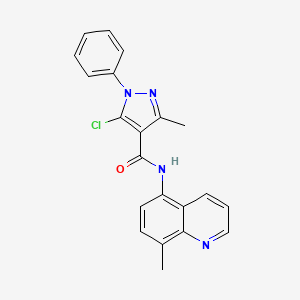
2-fluoro-N-(quinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(quinolin-6-yl)benzamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzamide moiety substituted with a fluorine atom and a quinoline ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(quinolin-6-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(quinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of 2-fluoro-N-(quinolin-6-yl)benzylamine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-fluoro-N-(quinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(quinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-fluoro-N-methyl-4-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide
- 2-fluoro-N-(5-quinolinyl)benzamide
Uniqueness
2-fluoro-N-(quinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its fluorine atom and quinoline ring contribute to its high binding affinity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C16H11FN2O |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-fluoro-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-2-1-5-13(14)16(20)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20) |
InChI Key |
JRITXGMMLIZAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)
![N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12481779.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12481787.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B12481792.png)

![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate](/img/structure/B12481803.png)
![4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)

![1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine](/img/structure/B12481820.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B12481824.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B12481826.png)
![2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12481850.png)
